5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS No.: 52090-86-5
Cat. No.: VC3286693
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52090-86-5 |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |
| Standard InChI Key | ZPWJUQFZAFWVED-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)NN=C2N |
| Canonical SMILES | CC1=NC2=C(C=C1)NN=C2N |
Introduction
Chemical Identity and Basic Properties
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine represents an important member of the pyrazolopyridine family. This compound possesses a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol. It is registered with the Chemical Abstracts Service (CAS) under number 52090-86-5. The compound's structure features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring, with a methyl substituent at position 5 and an amino group at position 3.
The naming convention "[4,3-b]" indicates the specific fusion pattern between the pyrazole and pyridine rings, differentiating it from other pyrazolopyridine isomers such as pyrazolo[3,4-b]pyridines . The "1H" designation in the name specifies that a hydrogen atom is attached to one of the nitrogen atoms in the pyrazole ring, which is significant for its tautomeric properties.
Table 1: Physical and Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H8N4 | |
| Molecular Weight | 148.17 g/mol | |
| CAS Registry Number | 52090-86-5 | |
| Chemical Classification | Pyrazolopyridine | |
| Ring System | Fused bicyclic (pyrazole + pyridine) | |
| Hydrogen Bond Acceptors | Multiple nitrogen atoms | Inferred |
| Hydrogen Bond Donors | Amino group (-NH2) | Inferred |
Structural Characteristics and Comparison
The chemical structure of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine contains several key functional elements that define its properties and reactivity. The pyrazolopyridine core structure is of particular interest due to its structural analogy to purine bases, making compounds in this class potentially valuable for medicinal chemistry applications.
The compound's structure is characterized by:
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A five-membered pyrazole ring with two adjacent nitrogen atoms
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A six-membered pyridine ring
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A methyl substituent at position 5
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An amino group at position 3, providing a potential site for hydrogen bonding and further functionalization
Structurally related compounds include 5-Methyl-1H-pyrazolo[4,3-b]pyridine, which lacks the 3-amino group, and 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, which features a different fusion pattern between the heterocyclic rings . The specific positioning of substituents in 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine likely influences its physical properties, including solubility, lipophilicity, and acid-base behavior.
Table 2: Structural Comparison with Related Pyrazolopyridine Compounds
Synthetic Methodologies
The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine would likely utilize established methods for constructing the pyrazolo[4,3-b]pyridine scaffold with appropriate modifications to incorporate the specific substituents. While the search results don't provide a direct synthetic route for this exact compound, they offer valuable insights into general approaches for synthesizing the core structure.
An efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr (nucleophilic aromatic substitution) and modified Japp–Klingemann reactions . This approach offers several advantages including operational simplicity and the ability to combine multiple synthetic steps (azo-coupling, deacylation, and pyrazole ring annulation) in a one-pot process .
The literature describes two main approaches for constructing pyrazolo[4,3-b]pyridines:
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Cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes in their N-protected forms
Additionally, pyrazolo[4,3-b]pyridines can be obtained via annulation of a pyrazole ring to a functionalized pyridine core, though such reactions are described as relatively rare . One proposed retrosynthetic scheme involves intramolecular nucleophilic substitution of the nitro group with anions of hydrazones, which can be prepared using the Japp–Klingemann reaction .
Table 3: Potential Synthetic Approaches for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Research Challenges and Future Directions
Research on 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and related compounds faces several challenges and opportunities:
Synthetic Optimization
Developing efficient and scalable synthetic routes remains an active area of research. The recent development of improved methods for pyrazolo[4,3-b]pyridine synthesis highlights ongoing interest in optimizing these processes. Future work might focus on:
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Developing more selective methods for introducing substituents at specific positions
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Exploring green chemistry approaches with reduced environmental impact
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Establishing practical scale-up protocols for industrial applications
Structure-Activity Relationship Studies
Comparative studies between 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and structurally related compounds could provide valuable insights into how structural modifications affect properties and biological activities. These studies might examine:
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The effect of the amino group at position 3 compared to other functional groups
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The influence of the methyl group position on biological activity
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The impact of different ring fusion patterns on molecular properties
Biological Evaluation
Comprehensive biological screening of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine could reveal previously unexplored applications. Areas of interest might include:
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Enzyme inhibition assays
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Receptor binding studies
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Antimicrobial evaluation
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Anti-inflammatory and anticancer screening
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